4-((4-Ethynylphenyl)ethynyl)aniline
Overview
Description
4-((4-Ethynylphenyl)ethynyl)aniline is a chemical compound belonging to the family of aniline derivatives. It is characterized by the presence of ethynyl groups attached to the phenyl rings, making it a terminal alkyne. This compound is a yellow crystalline solid that is soluble in organic solvents. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
It is known that this compound is a terminal alkyne , which suggests that it may interact with various biological targets through alkyne-azide click chemistry reactions.
Mode of Action
It is known to participate in click chemistry reactions , which are often used in biological systems for labeling and tracking purposes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Ethynylphenyl)ethynyl)aniline typically involves the use of 2-methyl-3-butyn-2-ol (MEBYNOL) as a starting material. The process includes the transition metal-catalyzed polymerization of 4-ethynylaniline to afford poly(4-ethynylaniline) . The reaction conditions often involve the use of palladium-phenantroline catalysts in the presence of nitroarenes .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes as described above. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-((4-Ethynylphenyl)ethynyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like hydroxide ions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated derivatives and substituted aromatic compounds.
Scientific Research Applications
4-((4-Ethynylphenyl)ethynyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanomaterials
Comparison with Similar Compounds
4-Ethynylaniline: A terminal alkyne with similar structural features.
4-Ethynyl-N,N-dimethylaniline: Another derivative with additional methyl groups.
4-Ethynylanisole: Contains an ethynyl group attached to an anisole ring.
Uniqueness: 4-((4-Ethynylphenyl)ethynyl)aniline stands out due to its dual ethynyl groups, which enhance its reactivity and versatility in various chemical reactions. This unique structure allows for the formation of complex polymers and advanced materials, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4-[2-(4-ethynylphenyl)ethynyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(17)12-10-15/h1,3-6,9-12H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAQSSUQAZUOTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514273 | |
Record name | 4-[(4-Ethynylphenyl)ethynyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183022-66-4 | |
Record name | 4-[2-(4-Ethynylphenyl)ethynyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183022-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Ethynylphenyl)ethynyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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